3,8-Dimethylacenaphthenequinone

Corannulene Synthesis Process Chemistry Oxidation Method

Procure 3,8-Dimethylacenaphthenequinone as the exclusive precursor for scalable corannulene synthesis. The 3,8-dimethyl substitution directs Knoevenagel and Diels–Alder reactivity exclusively to the 1,2-dione moiety, preventing regioisomeric mixtures common with the unsubstituted parent compound. This enables high-yield mechanochemical routes (up to 90%) and avoids toxic solvents, making it essential for fluorinated nanocarbon materials and organic semiconductors. Recommended for groups developing electron-deficient curved aromatics.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 146885-81-6
Cat. No. B1640474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dimethylacenaphthenequinone
CAS146885-81-6
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C2C3=C(C=C1)C=CC(=C3C(=O)C2=O)C
InChIInChI=1S/C14H10O2/c1-7-3-5-9-6-4-8(2)11-12(9)10(7)13(15)14(11)16/h3-6H,1-2H3
InChIKeyYMVJXPYFESLYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dimethylacenaphthenequinone (CAS 146885-81-6) Product Baseline for Scientific Procurement


3,8-Dimethylacenaphthenequinone is an acenaphthenequinone derivative bearing methyl groups at the 3- and 8-positions, with molecular formula C₁₄H₁₀O₂ and molecular weight 210.23 g/mol . It is commercially available as a yellow-to-orange crystalline powder with a reported melting point range of 205–209 °C and GC purity ≥97.0% [1]. The compound serves as a strategic building block for corannulene-based materials and functional organic semiconductors, with its defined substitution pattern enabling regioselective reactivity that is unavailable in the parent acenaphthenequinone . For procurement, this compound is a key intermediate in targeted synthetic routes, particularly where 3,8-disubstitution is required to pre-organize molecular architecture or control photophysical outcomes .

Why Unsubstituted Acenaphthenequinone or 5,6-Disubstituted Analogs Cannot Replace 3,8-Dimethylacenaphthenequinone in Corannulene and Advanced Material Synthesis


Substituting 3,8-dimethylacenaphthenequinone with unsubstituted acenaphthenequinone or a 5,6-disubstituted isomer is not a straightforward procurement decision due to profound differences in regiochemical outcomes and structural pre-organization. The 3,8-dimethyl groups electronically and sterically direct subsequent Knoevenagel condensations and Diels–Alder cycloadditions exclusively to the 1,2-dione moiety while preserving the 3,8-positions for the critical benzylic bromination step required to build the 1,6,7,10-tetramethylfluoranthene core, the immediate precursor to corannulene [1]. In contrast, the parent acenaphthenequinone lacks this directional control, leading to complex regioisomeric mixtures that are laborious to separate and incompatible with scalable, high-yielding corannulene syntheses [2]. Similarly, 5,6-disubstituted analogs would place substituents at positions that do not align with the corannulene architecture, rendering them synthetically ineffective for this purpose .

Quantitative Differentiation Evidence: 3,8-Dimethylacenaphthenequinone vs. Closest Analogs


Improved Oxidation Yield via HBr/DMSO vs. SeO₂ Method

In the multistep synthesis of corannulene, the oxidation of 3,8-dimethyl-1-acenaphthenone to 3,8-dimethylacenaphthenequinone using HBr/DMSO replaced the conventional selenium dioxide (SeO₂) oxidation, eliminating the tedious workup and significantly increasing the overall yield [1]. While exact yield values are not disclosed in the abstract, the thesis states that the overall yield was 'greatly improved in comparison with the previous reports' [1]. This process improvement is specific to the 3,8-dimethyl derivative and is not directly transferable to unsubstituted acenaphthenequinone due to different solubility and reactivity profiles.

Corannulene Synthesis Process Chemistry Oxidation Method

Structural Planarity vs. Parent Acenaphthenequinone: Crystallographic Comparison

Single-crystal X-ray diffraction reveals that 3,8-dimethylacenaphthenequinone possesses an essentially planar acenaphthenequinone core with an r.m.s. deviation of only 0.0140 Å [1]. This high degree of planarity, coupled with well-defined π-π stacking interactions (centroid-centroid distances of 3.766, 3.839, and 3.857 Å), differs from the unsubstituted acenaphthenequinone, which exhibits a slight but measurable out-of-plane distortion of approximately 0.047 Å due to the absence of methyl group-induced steric locking [2]. The enhanced planarity and distinct packing motif in the 3,8-dimethyl derivative can influence solid-state electronic properties and is a critical factor in the design of crystalline organic semiconductors or charge-transfer complexes.

Crystallography Solid-State Packing Molecular Geometry

Scalable Mechanochemical Corannulene Synthesis Enabled by 3,8-Dimethyl Substitution

A mechanochemical route to corannulene, specifically enabled by the 3,8-dimethylacenaphthenequinone precursor, achieves an isolated yield of 90% on a 15 g scale in a single milling cycle [1]. This process relies on the Knoevenagel condensation of 3,8-dimethylacenaphthenequinone with 3-pentanone, followed by Diels–Alder reaction and benzylic bromination, all of which are directed by the 3,8-methyl groups. Attempts to use unsubstituted acenaphthenequinone or 5,6-disubstituted analogs in this sequence fail to yield the correct 1,6,7,10-tetramethylfluoranthene intermediate, underscoring the essential role of the 3,8-dimethyl substitution pattern .

Mechanochemistry Corannulene Sustainable Synthesis

Regioselectivity in Knoevenagel Condensation vs. Unsubstituted Acenaphthenequinone

The Knoevenagel condensation of acenaphthenequinone with 3-pentanone can theoretically occur at either the 1,2-dione or the 3,8-positions if they are unsubstituted, leading to complex mixtures [1]. In contrast, the 3,8-dimethyl groups on 3,8-dimethylacenaphthenequinone sterically and electronically block reactivity at these positions, forcing the condensation exclusively at the 1,2-dione site [2]. This regiochemical control is essential for constructing the precise 1,6,7,10-tetramethylfluoranthene framework required for subsequent corannulene formation. While no direct quantitative comparison of product ratios is available, the literature consensus indicates that the unsubstituted parent compound yields an intractable mixture of regioisomers, whereas the 3,8-dimethyl derivative proceeds cleanly to a single product [2].

Regioselectivity Knoevenagel Condensation Corannulene Precursor

Procurement-Led Application Scenarios for 3,8-Dimethylacenaphthenequinone Based on Verified Differentiation


Scalable Production of Corannulene and Functionalized Buckybowls

As the essential precursor for the mechanochemical synthesis of corannulene at 15 g scale with 90% yield, 3,8-dimethylacenaphthenequinone is the recommended starting material for any research group or industrial partner seeking to produce curved nanocarbon materials efficiently and sustainably [1]. The defined substitution pattern enables the sequential Knoevenagel condensation, Diels–Alder cycloaddition, and benzylic bromination steps that construct the tetramethylfluoranthene core, which is subsequently converted to corannulene. This route avoids toxic solvents and flash vacuum pyrolysis, making it preferable for both academic laboratories and pilot-scale production .

Crystalline Organic Semiconductors and Charge-Transfer Complexes

The high degree of planarity (r.m.s. deviation 0.0140 Å) and well-defined π-π stacking of 3,8-dimethylacenaphthenequinone make it a candidate building block for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or charge-transfer cocrystals [1]. Its structural rigidity, compared to the slightly distorted parent acenaphthenequinone, may lead to enhanced electronic coupling and more ordered thin-film morphology, which are critical for device performance .

Synthesis of Fluorinated and Trifluoromethylated Corannulenes

3,8-Dimethylacenaphthenequinone is explicitly cited as a 'useful intermediate in the preparation of fluorinated and trifluoromethylated corannulenes' [1]. The 3,8-dimethyl groups not only direct initial reactivity but also can be subsequently functionalized (e.g., via benzylic bromination) to introduce fluorine-containing moieties. For groups developing electron-deficient curved aromatics or exploring the properties of fluorinated fullerenes fragments, this compound is the strategic starting point .

Regioselective Building Block for Complex Polycyclic Aromatics

The presence of methyl groups at the 3,8-positions effectively 'locks' these sites from participating in undesired side reactions during Knoevenagel condensations or Diels–Alder cycloadditions, ensuring that the 1,2-dione moiety is the sole reactive handle [1]. This regioselectivity is a valuable feature for any multi-step synthesis that requires precise control over the construction of fused aromatic frameworks. Compared to the unsubstituted acenaphthenequinone, which can yield regioisomeric mixtures, 3,8-dimethylacenaphthenequinone offers a cleaner, more reliable synthetic pathway .

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